molecular formula C17H20Cl2FN3O2S B1683083 WAY-208466 dihydrochloride CAS No. 1207064-61-6

WAY-208466 dihydrochloride

Cat. No. B1683083
M. Wt: 420.3 g/mol
InChI Key: SFSFIDVAEMDPIP-UHFFFAOYSA-N
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Description

WAY-208466 dihydrochloride is a high affinity, selective 5-HT6 agonist . It has an EC50 of 7.3 nM at the human 5-HT6 receptor . This compound elevates cortical GABA levels in vivo in rat frontal cortex and exhibits antidepressant and anxiolytic-like effects .


Molecular Structure Analysis

The molecular formula of WAY-208466 dihydrochloride is C17H18FN3O2S.2HCl . The molecular weight is 420.33 g/mol .


Physical And Chemical Properties Analysis

WAY-208466 dihydrochloride is soluble to 80 mM in water and to 80 mM in DMSO . It should be stored in a desiccated state at room temperature .

Scientific Research Applications

Impact on Sleep and Wakefulness

WAY-208466, a selective 5-HT6 receptor agonist, has been studied for its effects on sleep patterns in rats. Systemic administration of WAY-208466 significantly increased wakefulness and reduced slow wave sleep (SWS), REM sleep, and the number of REM sleep periods. These effects were inhibited by the selective 5-HT6 receptor antagonist RO-399885. This suggests a potential application of WAY-208466 in modulating sleep-wake cycles through the serotonin 5-HT6 receptor pathway (Monti, Jantos, & Schechter, 2013).

Antidepressant and Anxiolytic Effects

WAY-208466 has shown promise as a potential antidepressant and anxiolytic compound. In rat models, it demonstrated both antidepressant-like and anxiolytic-like effects. The compound decreased immobility and increased swimming behavior in the forced swim test, effects similar to those observed with SSRIs like fluoxetine. It also showed anxiolytic activity in the defensive burying test and novelty-induced hypophagia test. These findings suggest that 5-HT6 receptor agonists like WAY-208466 could represent a new class of treatments for mood disorders (Carr, Schechter, & Lucki, 2011).

Neuropharmacological Profile

WAY-208466 has been characterized in terms of its neurochemical signature. In the rat frontal cortex, acute administration of WAY-208466 significantly increased extracellular GABA concentrations without altering levels of other neurotransmitters. This suggests a role for 5-HT6 receptors in modulating GABAergic systems. The compound also demonstrated potential therapeutic roles in the treatment of anxiety-related disorders, such as obsessive-compulsive disorder (OCD), by attenuating stimulated glutamate levels and decreasing adjunctive drinking behavior in rat models (Schechter et al., 2008).

Safety And Hazards

According to the safety data sheet, WAY-208466 dihydrochloride can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

  • “Neuropharmacological profile of novel and selective 5-HT6 receptor agonists: WAY-181187 and WAY-208466” by Schechter et al .
  • “Antidepressant and anxiolytic effects of selective 5-HT6 receptor agonists in rats” by Carr et al .

properties

IUPAC Name

2-[3-(3-fluorophenyl)sulfonylpyrrolo[2,3-b]pyridin-1-yl]-N,N-dimethylethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O2S.2ClH/c1-20(2)9-10-21-12-16(15-7-4-8-19-17(15)21)24(22,23)14-6-3-5-13(18)11-14;;/h3-8,11-12H,9-10H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAOHMLBVCLITHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C=C(C2=C1N=CC=C2)S(=O)(=O)C3=CC=CC(=C3)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl2FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

WAY-208466 dihydrochloride

CAS RN

1207064-61-6
Record name WAY-208466 dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207064616
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name WAY-208466 DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ID7Y1EE12
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A stirred solution of N,N-dimethyl-N-[2-(1H-pyrrolo[2,3-b]pyridin-1-yl)ethyl]amine (1.66 g, 8.8 mmol) in nitrobenzene is treated with 3-fluorophenylsulfonyl chloride (1.88 g, 9.7 mmol) under nitrogen, followed by silver trifluoromethylsulfonate (2.94 g, 11.4 mmol), heated to 100° C. for 22 h, cooled and filtered through a cotton plug. The filtrate is treated with water and saturated aqueous NaHCO3 and extracted with CH2Cl2. The extracts are combined, dried over MgSO4 and concentrated in vacuo. The resultant residue is chromatographed eluting with 2:98 concentrated NH4OH:ethanol, to afford the free amine of the title compound as a viscous oil which solidifies (1.25 g, 41%). The free amine is dissolved in warm ethanol, treated with 4M HCl in dioxane and filtered. The filtercake is dried to give the title product as a pale yellow solid, 1.07 g (29% yield), mp 191-192° C., identified by mass spectral and HNMR analyses.
Quantity
1.66 g
Type
reactant
Reaction Step One
Quantity
1.88 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.94 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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